6-Methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-amine
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Overview
Description
6-Methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-amine is a heterocyclic compound that features a benzothiazole core with a furan ring and methyl substituents. Benzothiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring . Subsequent reactions introduce the furan ring and methyl groups through various substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often use automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and furan rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-Methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound with similar biological activities.
2-Aminobenzothiazole: A related compound with a simpler structure.
6-Methylbenzothiazole: A methyl-substituted benzothiazole with similar properties.
Uniqueness
6-Methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-amine is unique due to the presence of both the furan ring and methyl groups, which may enhance its biological activity and specificity compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C13H12N2OS |
---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
6-methyl-4-(5-methylfuran-2-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C13H12N2OS/c1-7-5-9(10-4-3-8(2)16-10)12-11(6-7)17-13(14)15-12/h3-6H,1-2H3,(H2,14,15) |
InChI Key |
CQUBMNAFXFAFQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=C3C(=CC(=C2)C)SC(=N3)N |
Origin of Product |
United States |
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